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Both DNL-201 and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1]

Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair

lysosomal function, a critical cellular process for breaking down and recycling waste products.

[1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease.

By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially

slow the progression of the disease.[5][6]

Below is a diagram illustrating the proposed signaling pathway.
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Caption: LRRK2 Signaling Pathway and Inhibition.
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Comparative Preclinical and Clinical Data
Both DNL-201 and DNL151 have undergone extensive preclinical and clinical evaluation. The

following tables summarize the key findings from these studies.

Table 1: Preclinical Profile
Feature DNL-201 DNL151

Mechanism

CNS-penetrant, selective, ATP-

competitive LRRK2 kinase

inhibitor.[1]

CNS-penetrant, selective, ATP-

competitive LRRK2 kinase

inhibitor.[7]

Cell-based Activity

Suppressed LRRK2 activity in

a dose-dependent manner,

including in cells with the

G2019S mutation. Restored

lysosome structure and

function.[8]

Not explicitly detailed in the

provided search results, but as

a potent LRRK2 inhibitor,

similar activity is expected.

Animal Models

Inhibited LRRK2 in a dose-

dependent manner in rat and

macaque brain and kidney

tissue. Well-tolerated in a 9-

month chronic toxicity study in

macaques with no adverse

effects on lung or kidney

function at therapeutic doses.

[8]

Not explicitly detailed in the

provided search results.

Table 2: Phase 1/1b Clinical Trial Data
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Parameter DNL-201 DNL151 (BIIB122)

Populations Studied

122 healthy volunteers and 28

Parkinson's disease patients.

[1]

184 healthy volunteers and 36

Parkinson's disease patients.

[9]

Safety and Tolerability

Generally well-tolerated at

doses demonstrating LRRK2

pathway engagement.[1][10] At

a high dose, some subjects

experienced mild or moderate

adverse events, including one

severe headache leading to

dose reduction and one study

withdrawal.[11]

Generally well-tolerated across

a broad range of doses for up

to 28 days. Most treatment-

emergent adverse events were

mild to moderate. Two healthy

volunteers discontinued due to

nausea and headache at high

doses.

Target Engagement (pS935

LRRK2)

>50% inhibition in blood for

both low and high doses tested

in PD patients.[11]

Dose-dependent reduction of

≥50% in whole blood at doses

>70 mg in healthy volunteers

and at all doses in patients.

Reduction of ≥80% at doses

≥225 mg.

Pathway Engagement

(pRab10)

>50% inhibition in blood for

both doses tested in PD

patients.[11]

Dose-dependent reduction

observed. Reduction of ≥50%

at all dose levels in patients.

Lysosomal Function (Urinary

BMP)

20% and 60% improvement at

the low and high doses,

respectively, in PD patients.

[11]

Dose-dependent reduction of

up to 50% at clinically relevant

doses.[11]

CNS Penetration

Robust cerebrospinal fluid

penetration observed in both

healthy volunteers and PD

patients.[1]

Cerebrospinal fluid to unbound

plasma concentration ratio of

~1.[12]

Rationale for Advancing DNL151
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While both DNL-201 and DNL151 demonstrated proof of mechanism and were well-tolerated in

early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151

(BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's

pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8]

DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further

assess its safety and efficacy in individuals with Parkinson's disease, both with and without

LRRK2 mutations.[5][6][13]

Experimental Protocols
Detailed experimental protocols for the clinical trials can be found in their respective clinical trial

registrations. However, a general overview of the methodologies used to generate the data

presented is provided below.

Quantification of LRRK2 Inhibition (Target and Pathway
Engagement)

pS935 LRRK2 and pRab10 Measurement: These phosphorylated proteins are key

biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or

peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked

immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of

inhibition is calculated by comparing the levels of the phosphorylated protein after treatment

to baseline levels.

Assessment of Lysosomal Function
Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid that is enriched

in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7]

Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS).

A reduction in urinary BMP levels is indicative of restored lysosomal function.

Clinical Trial Design
Phase 1 Studies: These studies are typically conducted in healthy volunteers to assess the

safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the

investigational drug.
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Phase 1b Studies: These studies are conducted in a small number of patients with the target

disease (in this case, Parkinson's disease) to further evaluate safety and to measure

biomarkers of target engagement and pathway engagement.

Below is a diagram of a typical clinical trial workflow for these studies.
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Caption: Clinical Trial Workflow for DNL-201 and DNL151.

Conclusion
Both DNL-201 and DNL151 have demonstrated the potential of LRRK2 inhibition as a

therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase
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clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally

well-tolerated and engage with their target in the intended biological pathway. The selection of

DNL151 for further development was based on its favorable pharmacokinetic profile,

highlighting the critical importance of drug metabolism and safety characteristics in the drug

development process. The ongoing late-stage trials of DNL151 will provide further insights into

the potential of LRRK2 inhibition to modify the course of Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna
Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

3. researchgate.net [researchgate.net]

4. frontlinegenomics.com [frontlinegenomics.com]

5. Denali Initiates Phase 2a Trial for LRRK2 Inhibitor in Parkinson's [synapse.patsnap.com]

6. Denali Therapeutics Announces First Participant Dosed in Phase 2a Study of LRRK2
Inhibitor, BIIB122, in LRRK2-Associated Parkinson’s Disease - BioSpace [biospace.com]

7. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for
Parkinson's disease and other diseases for which carriers are at increased risk - PMC
[pmc.ncbi.nlm.nih.gov]

8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

9. Important phase 1 trial results for LRRK2 inhibitor drug - Cure Parkinson's
[cureparkinsons.org.uk]

10. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease
[michaeljfox.org]

11. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b612096?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35675433/
https://pubmed.ncbi.nlm.nih.gov/35675433/
https://scholarlycommons.henryford.com/neurology_articles/578/
https://scholarlycommons.henryford.com/neurology_articles/578/
https://www.researchgate.net/publication/361191462_Preclinical_and_clinical_evaluation_of_the_LRRK2_inhibitor_DNL201_for_Parkinson's_disease
https://frontlinegenomics.com/an-lrrk2-inhibitor-shows-promise-as-a-parkinsons-disease-therapy/
https://synapse.patsnap.com/blog/denali-initiates-phase-2a-trial-for-lrrk2-inhibitor-in-parkinsons
https://www.biospace.com/press-releases/denali-therapeutics-announces-first-participant-dosed-in-phase-2a-study-of-lrrk2-inhibitor-biib122-in-lrrk2-associated-parkinsons-disease
https://www.biospace.com/press-releases/denali-therapeutics-announces-first-participant-dosed-in-phase-2a-study-of-lrrk2-inhibitor-biib122-in-lrrk2-associated-parkinsons-disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643380/
https://parkinsonsnewstoday.com/news/potential-parkinsons-therapy-dnl201-safely-targets-enzyme-studies/
https://cureparkinsons.org.uk/2021/05/phase-1-lrrk2-inhibitor/
https://cureparkinsons.org.uk/2021/05/phase-1-lrrk2-inhibitor/
https://www.michaeljfox.org/news/positive-results-parkinsons-lrrk2-drug-trial
https://www.michaeljfox.org/news/positive-results-parkinsons-lrrk2-drug-trial
https://denalitherapeutics.gcs-web.com/node/7361/pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's
Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

13. fiercebiotech.com [fiercebiotech.com]

To cite this document: BenchChem. [Mechanism of Action: Targeting LRRK2 to Restore
Lysosomal Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612096#dnl-201-vs-dnl151-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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